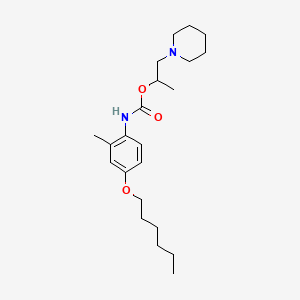

1-(Piperidinomethyl)ethyl 4-(hexyloxy)-2-methylcarbanilate

Description

1-(Piperidinomethyl)ethyl 4-(hexyloxy)-2-methylcarbanilate is a synthetic carbanilate derivative with a piperidinomethyl side chain and a hexyloxy substituent. It is primarily studied for its fungicidal properties, particularly against Botrytis cinerea, a pathogen responsible for gray mold in crops . The compound’s structure combines a carbanilate backbone with a piperidine moiety, enhancing its lipophilicity and membrane permeability, which contributes to its bioactivity . Its synthesis typically involves Mitsunobu reactions or nucleophilic substitutions to attach the hexyloxy group to the aromatic ring .

Properties

CAS No. |

63986-61-8 |

|---|---|

Molecular Formula |

C22H36N2O3 |

Molecular Weight |

376.5 g/mol |

IUPAC Name |

1-piperidin-1-ylpropan-2-yl N-(4-hexoxy-2-methylphenyl)carbamate |

InChI |

InChI=1S/C22H36N2O3/c1-4-5-6-10-15-26-20-11-12-21(18(2)16-20)23-22(25)27-19(3)17-24-13-8-7-9-14-24/h11-12,16,19H,4-10,13-15,17H2,1-3H3,(H,23,25) |

InChI Key |

OWXIJTPRDWLSET-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1)NC(=O)OC(C)CN2CCCCC2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the carbanilate and piperidine-derived fungicide classes. Below, it is compared to structurally and functionally related compounds in terms of degradation pathways , biological efficacy , and synthetic efficiency .

Degradation and Environmental Stability

Studies on degradation pathways reveal critical differences in photostability and hydrolysis rates among carbanilates and piperidine derivatives:

| Compound | Photodegradation Half-life (h) | Hydrolysis Half-life (pH 7, 25°C) | Primary Degradation Pathway |

|---|---|---|---|

| 1-(Piperidinomethyl)ethyl 4-(hexyloxy)-2-methylcarbanilate | 48.2 ± 3.1 | 120 ± 8 | Oxidative cleavage of piperidine ring |

| Fenhexamid | 12.5 ± 1.8 | 24 ± 3 | Hydroxylation of aromatic ring |

| Iprodione | 6.3 ± 0.9 | 8 ± 1 | Hydrolysis of hydantoin ring |

The target compound exhibits superior photostability compared to fenhexamid and iprodione, likely due to the hexyloxy group’s electron-donating effect, which reduces radical formation under UV exposure . However, its slower hydrolysis may raise concerns about environmental persistence.

Critical Analysis and Implications

This compound demonstrates a unique balance of stability and potency among carbanilates. While its environmental persistence warrants further study, its low EC₅₀ and synthetic scalability make it a promising candidate for agricultural applications. Future research should explore hybrid derivatives combining its piperidine motif with shorter alkoxy chains to mitigate hydrolysis issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.